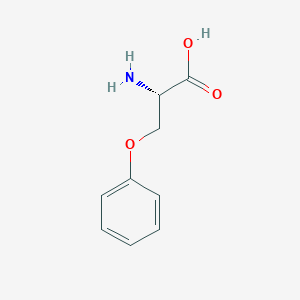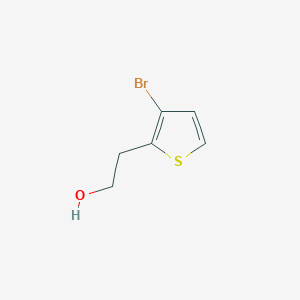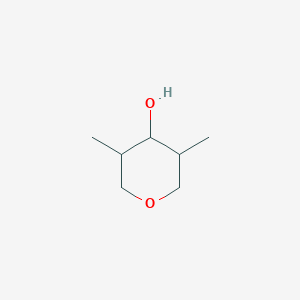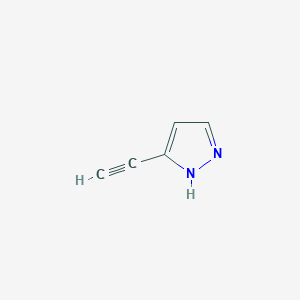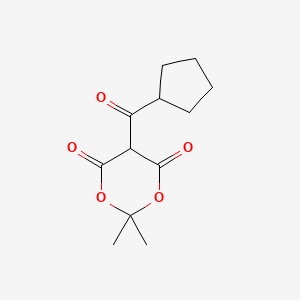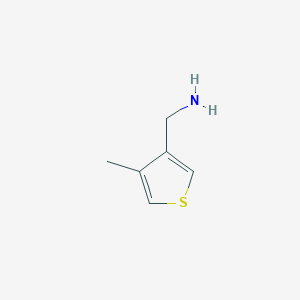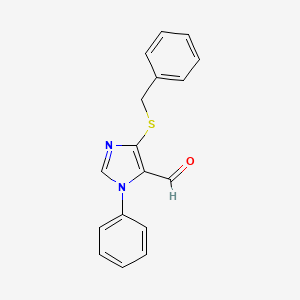
4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde
Descripción general
Descripción
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, reactivity, and stability under various conditions .Aplicaciones Científicas De Investigación
Synthesis Methods and Derivatives
The compound 4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde and its derivatives are synthesized through various methods, demonstrating its versatility in chemical reactions. For instance, Hawkins et al. (1995) described the synthesis of related compounds starting from 1-benzyl-4-bromoimidazole-5-carbaldehyde, exploring the reactivity and transformation of this class of compounds into novel derivatives, indicating their importance as building blocks in medicinal chemistry Hawkins, Iddon, & Longthorne, 1995. Similarly, Orhan et al. (2019) investigated the synthesis and characterization of new derivatives starting from 4-methyl-1H-imidazole-5-carbaldehyde, highlighting the role of such compounds in the development of biologically active molecules Orhan, Kose, Alkan, & Öztürk, 2019.
Catalysis and Chemical Reactions
These compounds are also noted for their role in catalysis and facilitating chemical reactions. Zolfigol et al. (2013) introduced an ionic liquid involving a similar structure that acted as a dual-catalyst in the multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing the compound's potential in enhancing chemical synthesis efficiency Zolfigol, Khazaei, Moosavi‐Zare, Zare, Asgari, Khakyzadeh, & Hasaninejad, 2013. Additionally, Banothu et al. (2017) described the use of a Bronsted acidic ionic liquid in the synthesis of 2,4,5-trisubstituted-1H-imidazoles, emphasizing the compound's contribution to creating an eco-friendly and efficient synthesis process Banothu, Gali, Velpula, & Bavantula, 2017.
Structural and Spectroscopic Analysis
The compound's derivatives have been characterized and analyzed structurally, providing insights into their potential applications. Banu et al. (2010) described the crystal and molecular structure of a related compound, highlighting the significance of such analyses in understanding the properties and potential applications of these chemicals Banu, Lamani, Khazi, & Begum, 2010.
Mecanismo De Acción
Target of Action
The primary target of 4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde is the Plasmodium spp. , the causative agent of malaria . The compound has shown significant antimalarial activity, particularly against a chloroquine-susceptible strain of Plasmodium berghei .
Mode of Action
The compound interacts with its target by inhibiting the formation of β-hematin . β-hematin is a crucial component of the hemozoin, a detoxification product formed by the Plasmodium spp. during its lifecycle . By inhibiting β-hematin formation, the compound disrupts the lifecycle of the Plasmodium spp., thereby exerting its antimalarial effect .
Biochemical Pathways
It is known that the compound interferes with the hemozoin formation pathway in plasmodium spp, which is essential for the parasite’s survival . The downstream effects of this interference include disruption of the parasite’s lifecycle and prevention of its proliferation .
Result of Action
The primary result of the action of this compound is the inhibition of the growth and proliferation of Plasmodium spp., thereby exerting its antimalarial effect . This is achieved through the disruption of the hemozoin formation pathway, which is vital for the survival of the parasite .
Safety and Hazards
Propiedades
IUPAC Name |
5-benzylsulfanyl-3-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-11-16-17(21-12-14-7-3-1-4-8-14)18-13-19(16)15-9-5-2-6-10-15/h1-11,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXHVCUVEQYPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N(C=N2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)
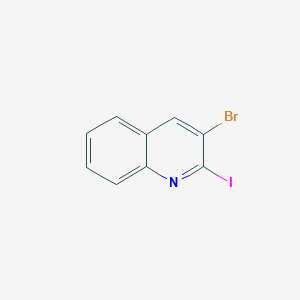
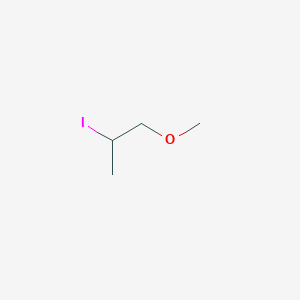


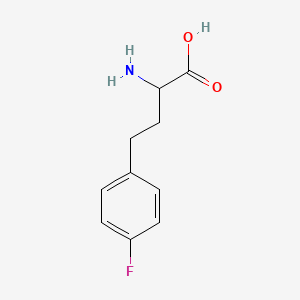
![Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-](/img/structure/B1524045.png)
